molecular formula C10H13N5O3S B12922791 (6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine CAS No. 132062-74-9

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine

Cat. No.: B12922791
CAS No.: 132062-74-9
M. Wt: 283.31 g/mol
InChI Key: ZYDLRIDAIHCBBM-PHDIDXHHSA-N
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Description

2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a 1,4-oxathiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,4-oxathiane ring, which is then functionalized with a hydroxymethyl group. The purine base is subsequently introduced through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attacks.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the purine base or the oxathiane ring.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of halogenated purine derivatives.

Scientific Research Applications

2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects. The hydroxymethyl group and the oxathiane ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-9-(2-hydroxyethyl)-1H-purin-6(9H)-one: Similar structure but with a hydroxyethyl group instead of a hydroxymethyl group.

    2-Amino-9-(1,4-dioxane-2-yl)-1H-purin-6(9H)-one: Contains a dioxane ring instead of an oxathiane ring.

Uniqueness

2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one is unique due to the presence of the oxathiane ring and the hydroxymethyl group, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

CAS No.

132062-74-9

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

2-amino-9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-3-19-2-5(1-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1

InChI Key

ZYDLRIDAIHCBBM-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](O[C@H](CS1)N2C=NC3=C2N=C(NC3=O)N)CO

Canonical SMILES

C1C(OC(CS1)N2C=NC3=C2N=C(NC3=O)N)CO

Origin of Product

United States

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